Product packaging for 2-(Trifluoromethyl)naphthalene-4-methanol(Cat. No.:)

2-(Trifluoromethyl)naphthalene-4-methanol

Cat. No.: B11881923
M. Wt: 226.19 g/mol
InChI Key: FDEPNRJVWRAFTJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-4-methanol is a valuable bifunctional organic compound designed for advanced research and development. It features a naphthalene core substituted with a trifluoromethyl group and a hydroxymethyl group, making it a versatile precursor in medicinal chemistry and materials science. The naphthalene moiety is a common structural element in bioactive molecules and is known to contribute to potent biological activity by interacting with various enzymatic targets . The incorporation of the trifluoromethyl (CF3) group is a widely employed strategy in drug discovery to enhance a compound's metabolic stability, membrane permeability, and binding affinity due to the group's high electronegativity and lipophilicity . This compound is particularly useful as a key intermediate in the synthesis of more complex molecules for investigating new therapeutic agents. Its structure suggests potential for development into topoisomerase inhibitors or cytoplasmic protein-tyrosine phosphatase inhibitors, as seen in other naphthalene derivatives . Researchers can utilize the hydroxymethyl group for further functionalization through esterification, etherification, or oxidation, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any household or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F3O B11881923 2-(Trifluoromethyl)naphthalene-4-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[3-(trifluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-6,16H,7H2

InChI Key

FDEPNRJVWRAFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)C(F)(F)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Trifluoromethyl Naphthalene 4 Methanol and Its Structural Analogues

De Novo Construction of the Naphthalene (B1677914) Nucleus

This strategy involves building the fused ring system of naphthalene from acyclic or monocyclic precursors that already contain the trifluoromethyl and methanol (B129727) (or a precursor) functionalities. This approach offers the potential for high regiochemical control by placing the substituents at the desired positions before the ring system is formed.

Cyclization Reactions Involving Trifluoromethyl-Substituted Benzenoid Precursors

One method for constructing the naphthalene skeleton involves the cyclization of benzenoid precursors. For instance, a synthetic route can be envisioned starting from a trifluoromethyl-substituted benzene (B151609) derivative which is then elaborated and cyclized to form the second ring. A plausible pathway involves the reaction of a suitably substituted benzyl (B1604629) Grignard reagent with a trifluoromethylketone. The resulting alcohol can then be dehydrated to form a diene, which subsequently undergoes cyclization to yield the substituted trifluoromethylnaphthalene. soton.ac.uk This method provides a versatile entry to a range of fluorinated naphthalenes. soton.ac.uk

Another approach could involve intramolecular cyclization reactions of appropriately functionalized benzene derivatives. For example, a trifluoromethyl-substituted phenyl group attached to a side chain capable of forming the second ring through reactions like Friedel-Crafts acylation followed by reduction and cyclization could be a viable route. The specific reagents and conditions would be crucial for directing the cyclization to form the desired naphthalene isomer.

[4+2] Cycloaddition Approaches for Multi-substituted Naphthalenes with Trifluoromethyl Moieties

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and can be applied to the synthesis of substituted naphthalenes. This approach typically involves the reaction of a diene with a dienophile. In the context of synthesizing trifluoromethylated naphthalenes, a trifluoromethyl-substituted diene could react with a suitable dienophile, or vice versa. rsc.org

An efficient method for synthesizing multisubstituted naphthalenes involves the reaction of 2-pyrones with aryne intermediates. rsc.orgrsc.org This process proceeds through a Diels-Alder reaction followed by a decarboxylative aromatization. rsc.orgrsc.org Notably, 2-pyrones bearing electron-withdrawing groups, such as a trifluoromethyl group, can effectively participate in these reactions to furnish the corresponding naphthalenes. rsc.org This suggests that the electronic nature of the substituents on the 2-pyrone does not significantly hinder the cycloaddition or the subsequent aromatization step. rsc.org The aryne intermediates can be generated from o-silylaryl triflates, and a variety of functional groups on both the 2-pyrone and the aryne are tolerated, allowing for the synthesis of a diverse range of highly functionalized naphthalenes. rsc.orgrsc.org

Visible-light energy-transfer catalysis can also facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes, leading to bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov While this method focuses on the dearomatization of naphthalene, it highlights the potential of photochemical methods in cycloaddition reactions involving naphthalene systems. nih.gov

Post-Functionalization of Pre-formed Naphthalene Scaffolds

This strategy begins with a naphthalene molecule that is already formed and introduces the trifluoromethyl and methanol groups in subsequent steps. This approach is often more direct but can be complicated by issues of regioselectivity, as the directing effects of the substituents must be carefully considered.

Introduction of the Trifluoromethyl Group (Trifluoromethylation)

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a critical transformation in medicinal and agricultural chemistry due to the unique properties this group imparts to molecules, such as enhanced metabolic stability and lipophilicity. beilstein-journals.orgnih.gov

Copper-mediated or -catalyzed trifluoromethylation has become a highly efficient and cost-effective method for forming C-CF3 bonds. beilstein-journals.orgnih.gov These reactions can utilize nucleophilic, electrophilic, or radical trifluoromethylating reagents. beilstein-journals.orgnih.gov

A common approach involves the use of a trifluoromethylcopper (B1248711) ("CuCF3") species. organic-chemistry.org This reagent can be generated from various precursors, including phenyl trifluoromethyl sulfoxide (B87167) (PhSOCF3), which has shown to be more efficient than phenyl trifluoromethyl sulfone (PhSO2CF3). organic-chemistry.org The "CuCF3" species can then react with aryl halides, such as aryl iodides and activated aryl bromides, to introduce the trifluoromethyl group. organic-chemistry.org These reactions often proceed in good yields and can tolerate a range of functional groups. organic-chemistry.org

Another strategy is the Sandmeyer-type trifluoromethylation, where an arylamine is converted to a diazonium salt, which then reacts with a copper-CF3 source. beilstein-journals.orgnih.gov For instance, Umemoto's reagent, in the presence of copper, can generate a CF3 radical that forms CuCF3, which then reacts with an aryl radical derived from the diazonium salt. beilstein-journals.orgnih.gov Similarly, trimethylsilyltrifluoromethyl (TMSCF3) can be used as the trifluoromethyl source in copper-mediated reactions with diazonium salts. nih.gov

The choice of ligand, solvent, and reaction conditions is crucial for the success of these copper-mediated trifluoromethylations. For example, the stability and reactivity of the "CuCF3" species can be influenced by additives like Et3N·3HF. organic-chemistry.org

Reagent/PrecursorSubstrateCatalyst/MediatorKey Features
Phenyl trifluoromethyl sulfoxide (PhSOCF3)Aryl iodides, activated aryl bromidesCopperEfficient generation of "CuCF3"; no additional ligands required. organic-chemistry.org
Umemoto's ReagentAryldiazonium saltsCopperInvolves a CF3 radical and CuCF3 intermediate. beilstein-journals.orgnih.gov
Trimethylsilyltrifluoromethyl (TMSCF3)Aryldiazonium saltsCopper saltProceeds via radical intermediates. nih.gov

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic substrate. A common source for the trifluoromethyl anion is trimethylsilyltrifluoromethyl (TMSCF3), often activated by a fluoride (B91410) source like cesium fluoride (CsF). st-andrews.ac.ukrsc.org This methodology can be used to transform aryl precursors into trifluoromethylated derivatives. st-andrews.ac.ukrsc.org The choice of solvent is critical in these reactions to ensure the desired reactivity and avoid side reactions. st-andrews.ac.ukrsc.org

For instance, an ArP(OPh)2 species, where Ar is a substituted naphthalene, can be converted to ArP(CF3)2 using Me3SiCF3/CsF. st-andrews.ac.ukrsc.org While this example illustrates the trifluoromethylation of a phosphorus center attached to naphthalene, similar principles can be applied to the direct trifluoromethylation of the naphthalene ring itself, provided a suitable electrophilic site is present.

Introduction of the Methanol (Hydroxymethyl) Group

The introduction of a methanol (-CH₂OH) group onto the naphthalene scaffold is a critical step in the synthesis of the target compound. This transformation can be achieved through several reliable methods, primarily involving the reduction of an oxygenated precursor or the substitution of a suitable leaving group.

A common and effective strategy for forming a hydroxymethyl group is the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid (or its ester derivative). The precursor for this route would be 2-(trifluoromethyl)naphthalene-4-carbaldehyde or 2-(trifluoromethyl)naphthalene-4-carboxylic acid.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule. For the conversion of 2-(trifluoromethyl)naphthalene-4-carbaldehyde to 2-(trifluoromethyl)naphthalene-4-methanol, mild reducing agents are typically sufficient.

Similarly, carboxylic acids and their esters can be reduced to primary alcohols. This transformation requires more potent reducing agents than the reduction of aldehydes. Lithium aluminum hydride (LiAlH₄) is a common choice for this conversion, although other reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) can also be used, sometimes offering different selectivity profiles. The potassium-graphite intercalate (C₈K) has also been noted as a potent reducing agent for aromatic systems, capable of reducing naphthalene derivatives under mild conditions in a manner that can be an alternative to Birch-type reductions. huji.ac.il

Table 1: Common Reducing Agents for Carbonyl to Alcohol Transformation

Precursor Functional Group Common Reducing Agents Typical Conditions
Aldehyde (-CHO) Sodium borohydride (B1222165) (NaBH₄) Methanol or Ethanol, 0°C to RT
Lithium aluminum hydride (LiAlH₄) Diethyl ether or THF, followed by aqueous workup
Carboxylic Acid (-COOH) Lithium aluminum hydride (LiAlH₄) THF or Diethyl ether, reflux

An alternative route to the hydroxymethyl group involves the nucleophilic substitution of a halomethyl-substituted naphthalene. This two-step approach typically begins with the introduction of a chloromethyl (-CH₂Cl) or bromomethyl (-CH₂Br) group, followed by its hydrolysis.

The chloromethylation of naphthalene can be achieved using reagents such as paraformaldehyde and hydrochloric acid, often in the presence of a catalyst like phosphoric acid or zinc chloride. nih.govorgsyn.org This reaction, a type of Friedel-Crafts alkylation, introduces the -CH₂Cl group onto the aromatic ring. For instance, the synthesis of 1-chloromethylnaphthalene is well-documented, proceeding by reacting naphthalene with paraformaldehyde and a mixture of acids. nih.govderpharmachemica.com A similar strategy could be envisioned for a pre-substituted 2-(trifluoromethyl)naphthalene (B1313535).

Once the 4-(chloromethyl)-2-(trifluoromethyl)naphthalene intermediate is formed, the chloromethyl group can be converted to a hydroxymethyl group via hydrolysis. This is typically achieved by reaction with water, often assisted by a base such as sodium hydroxide (B78521) or potassium carbonate, or by using a phase-transfer catalyst to facilitate the reaction in a two-phase system.

Halogen exchange offers another layer of strategy. For example, a more reactive bromomethyl or iodomethyl group can be installed, or a chloromethyl group can be converted to an iodomethyl group to enhance reactivity in the subsequent substitution step. The use of nucleophilic fluoride sources like cesium fluoride has been employed for halogen exchange in the synthesis of related bis(fluoromethyl)naphthalene compounds. researchgate.net

Table 2: Representative Conditions for Halomethylation and Hydrolysis

Reaction Step Reagents Solvent/Conditions Reference
Chloromethylation Naphthalene, Paraformaldehyde, HCl, H₃PO₄ Water bath, 80-85°C nih.govderpharmachemica.com

Chemo- and Regioselective Synthesis Considerations

When multiple functional groups are present or multiple reaction sites are available on the naphthalene ring, controlling the chemo- and regioselectivity of reactions is paramount.

The substitution pattern on a naphthalene ring is governed by the electronic properties of the substituents already present. The trifluoromethyl (-CF₃) group is a strongly electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions, it directs incoming electrophiles to the meta position relative to itself.

In the context of a 2-substituted naphthalene, this directing effect influences substitution on both rings. For an incoming electrophile, the C5 and C7 positions are generally favored on the same ring, while positions on the other ring may also be targeted. Achieving specific substitution at the C4 position when a deactivating group is at C2 requires careful selection of synthetic strategy. It may be more feasible to introduce the functionalities in a different order or to use a building-block approach where a pre-functionalized benzene-ring derivative is used to construct the naphthalene system. soton.ac.uk Organocatalytic benzannulation, for example, allows for the assembly of trifluoromethylarene cores with high control over the placement of functional groups. rsc.org

While this compound itself is not a chiral molecule, the introduction of stereocenters in its derivatives is a relevant consideration, particularly in medicinal chemistry. If, for example, the hydroxymethyl group were to be oxidized to a ketone and then reacted with a Grignard reagent, a chiral tertiary alcohol would be formed.

The synthesis of chiral molecules requires stereoselective methods to control the three-dimensional arrangement of atoms. In the context of related heterocyclic systems, such as 2-(trifluoromethyl)azetidines, diastereoselective reactions have been used to create specific stereoisomers. nih.gov Similarly, the synthesis of novel chiral organocatalysts based on a binaphthylazepine structure highlights the importance of stereoselective insertion of functional groups onto a chiral scaffold. nih.gov Should a chiral derivative of this compound be desired, strategies such as asymmetric reduction of a corresponding ketone or the use of chiral auxiliaries would be necessary to control the stereochemical outcome.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern chemical synthesis places increasing emphasis on sustainability and green chemistry principles to minimize environmental impact. There is growing interest in developing greener synthetic routes to organofluorine compounds to replace processes that are energy-intensive or produce significant waste. researchgate.net

For the synthesis of this compound, several green chemistry principles could be applied. One area of focus is the reduction of solvent use. Solvent-free fluorination of electron-rich aromatic compounds has been shown to be effective, allowing for easier product isolation and reducing waste. researchgate.net While this applies to the introduction of fluorine, the principle of minimizing solvent use is broadly applicable.

Another approach is the use of water as a reaction solvent. The hydrothermal condensation of amines with naphthalene bisanhydride to produce high-purity naphthalene bisimides demonstrates a highly efficient synthesis in water, avoiding the need for organic solvents or catalysts. rsc.org Applying similar principles, such as performing hydrolysis steps in water without organic co-solvents, could improve the green profile of the synthesis of the target compound.

Furthermore, the choice of reagents and catalysts is critical. Utilizing catalytic rather than stoichiometric amounts of reagents reduces waste. For example, developing catalytic methods for trifluoromethylation or hydroxymethylation would be a significant green advancement. The use of phase-transfer catalysts can also enhance efficiency and reduce the need for harsh conditions or large volumes of solvents. google.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(Trifluoromethyl)naphthalene-4-carbaldehyde
2-(Trifluoromethyl)naphthalene-4-carboxylic acid
Lithium aluminum hydride
Sodium borohydride
Borane-tetrahydrofuran complex
Potassium-graphite intercalate
4-(Chloromethyl)-2-(trifluoromethyl)naphthalene
Paraformaldehyde
1-Chloromethylnaphthalene
Cesium fluoride
2-(Trifluoromethyl)azetidines

Chemical Reactivity and Derivatization Pathways of 2 Trifluoromethyl Naphthalene 4 Methanol

Reactions Involving the Primary Hydroxyl Group of the Methanol (B129727) Moiety

The primary hydroxyl group of 2-(Trifluoromethyl)naphthalene-4-methanol is a versatile functional handle for numerous derivatization reactions, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The primary alcohol functionality of this compound can be readily converted into esters and ethers, which are common modifications in the development of therapeutic agents.

Esterification: This reaction typically involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under acidic or basic conditions. These reactions are fundamental in creating prodrugs or modifying the pharmacokinetic properties of a parent molecule. While specific examples for this compound are not extensively documented, analogous reactions on similar benzylic alcohols are well-established. Transesterification under either acidic or basic conditions is a common method for these transformations. masterorganicchemistry.com

Etherification: The synthesis of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis or acid-catalyzed dehydration. Recent eco-friendly approaches have utilized iron(II/III) chloride in green solvents for the etherification of benzyl (B1604629) alcohols, including those with electron-withdrawing groups like the trifluoromethyl group. acs.org For instance, 2-trifluoromethyl benzyl alcohol has been shown to form the corresponding symmetric ether in moderate yield at 120 °C. acs.org

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reactant Reagent/Catalyst Product Reference
Esterification This compound Acetic Anhydride, Pyridine 2-(Trifluoromethyl)naphthalen-4-ylmethyl acetate Analogous reactions masterorganicchemistry.com
Etherification This compound Sodium Hydride, Methyl Iodide 4-(Methoxymethyl)-2-(trifluoromethyl)naphthalene Analogous reactions acs.org

Selective Oxidation to Aldehydes and Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations are crucial for introducing new functionalities and building molecular complexity.

Oxidation to Aldehyde: Selective oxidation to the corresponding aldehyde, 2-(Trifluoromethyl)naphthalene-4-carbaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such transformations of primary alcohols.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or catalytic systems like Co-Mn-Br, can be used to oxidize the primary alcohol directly to the carboxylic acid, 2-(Trifluoromethyl)naphthalene-4-carboxylic acid. The oxidation of alkylnaphthalenes to their corresponding carboxylic acids is a well-documented industrial process. researchgate.netasianpubs.orggoogle.com

Table 2: Oxidation Reactions of this compound

Product Oxidizing Agent Conditions Reference
2-(Trifluoromethyl)naphthalene-4-carbaldehyde Pyridinium Chlorochromate (PCC) Dichloromethane, Room Temperature General alcohol oxidation
2-(Trifluoromethyl)naphthalene-4-carboxylic acid Potassium Permanganate (KMnO4) Basic solution, heat Analogous reactions asianpubs.org

Nucleophilic Substitutions and Derivatizations of the Hydroxymethyl Group

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. The reactivity in these S_N2 reactions can be influenced by the steric hindrance around the reaction center and the electronic nature of the naphthalene (B1677914) ring system. rsc.org The electron-withdrawing trifluoromethyl group can affect the stability of potential carbocation intermediates, thus influencing the reaction pathway. Direct nucleophilic substitution of alcohols can also be achieved using catalysts like methyltrifluoromethanesulfonate (MeOTf). nih.gov

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust; however, under specific conditions, it can undergo transformations, offering unique pathways for functionalization.

Defluorinative Functionalization Reactions (e.g., Thio-functionalization)

Recent advances in synthetic chemistry have enabled the functionalization of the C-F bonds in trifluoromethyl groups. Defluorinative functionalization represents a powerful tool for introducing new atoms or functional groups in place of fluorine. researchgate.net

Thio-functionalization: One notable example is the defluorinative thio-functionalization of trifluoromethylarenes to produce methyl-dithioesters. researchgate.net This transformation is typically microwave-assisted and uses a reagent like BF3·SMe2, which acts as a Lewis acid, sulfur source, and defluorinating agent. researchgate.net Such methods provide a direct route to sulfur-containing compounds from readily available trifluoromethylated precursors. Electrophilic trifluoromethylthiolation of thiols is another related transformation. rsc.org

Table 3: Example of Defluorinative Thio-functionalization

Starting Material Reagent Product Reference
2-(Trifluoromethyl)naphthalene (B1313535) BF3·SMe2 Methyl 2-naphthalenecarbodithioate Analogous reactions researchgate.net

Involvement of the Trifluoromethyl Group in Intramolecular Cyclization and Ring-Forming Reactions

The trifluoromethyl group can participate in intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions often proceed through radical intermediates. Visible-light-induced radical cascade trifluoromethylation/cyclization of alkenes is a modern synthetic strategy to construct trifluoromethyl-containing polycyclic compounds. mdpi.com While a direct intramolecular reaction between the trifluoromethyl and hydroxymethyl groups of this compound is not commonly reported, derivatization of the hydroxymethyl group into an unsaturated moiety could potentially set the stage for such a cyclization. For instance, tandem addition/cyclization procedures have been developed for the synthesis of trifluoromethylated phthalans from 2-alkynylbenzaldehydes, which are structurally related. researchgate.net

Stability and Chemical Reactivity of the Trifluoromethyl Group in Diverse Reaction Environments

The trifluoromethyl (-CF₃) group is renowned for its exceptional stability, a characteristic that is largely retained when appended to a naphthalene nucleus. This stability stems from the high bond dissociation energy of the carbon-fluorine bond. nih.gov Consequently, the -CF₃ group in this compound is remarkably resistant to degradation under a wide range of chemical, thermal, and photochemical conditions. nih.gov

Under typical acidic and basic conditions encountered in many organic transformations, the trifluoromethyl group remains intact. rsc.org Unlike other halogenated functional groups, it does not readily undergo hydrolysis. This robustness allows for a broad spectrum of chemical manipulations on other parts of the molecule without compromising the integrity of the -CF₃ moiety.

The strong electron-withdrawing nature of the trifluoromethyl group, primarily through an inductive effect, significantly influences the reactivity of the naphthalene ring system. vaia.comnih.gov This electronic perturbation is a key factor in directing the outcomes of various derivatization pathways.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The presence of both a strongly electron-withdrawing trifluoromethyl group and a potentially activating hydroxymethyl group on the naphthalene core of this compound sets the stage for complex regiochemical outcomes in aromatic substitution reactions.

Regioselectivity Directed by Trifluoromethyl and Methanol Substituents

In electrophilic aromatic substitution (EAS) , the trifluoromethyl group is a powerful deactivating group and directs incoming electrophiles to the meta position relative to itself. vaia.com Conversely, the hydroxymethyl group (-CH₂OH), while not a strong activating group, is generally considered to be ortho-, para-directing. The interplay between these opposing directing effects on the naphthalene ring system, which itself has inherent reactivity differences between its α and β positions, dictates the regioselectivity of EAS reactions.

For this compound, the trifluoromethyl group at the 2-position deactivates the ring, particularly the positions ortho and para to it. The hydroxymethyl group at the 4-position would tend to direct incoming electrophiles to the ortho (3 and 5) and para (8) positions. The strong deactivating nature of the -CF₃ group would likely dominate, making electrophilic substitution challenging and favoring substitution on the ring that does not bear the trifluoromethyl group, if conditions are harsh enough to overcome the general deactivation.

In nucleophilic aromatic substitution (NAS) , the roles are reversed. The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comchemistrysteps.com Therefore, the trifluoromethyl group strongly activates the naphthalene ring for nucleophilic attack, particularly at the positions ortho and para to it. masterorganicchemistry.comlibretexts.org In the case of a suitable leaving group on the ring, a nucleophile would preferentially attack the ring bearing the -CF₃ group. The hydroxymethyl group's electronic contribution in this context is less significant than the powerful activating effect of the trifluoromethyl group.

C-H Functionalization Strategies on Naphthalene Systems Bearing Fluorinated Substituents

Direct C-H functionalization has emerged as a powerful tool for the derivatization of aromatic systems, including naphthalenes. rsc.orgnih.gov For naphthalenes bearing fluorinated substituents like the trifluoromethyl group, transition metal catalysis, particularly with palladium and rhodium, has proven effective. rsc.orgnih.gov

These strategies often employ a directing group to achieve high regioselectivity. researchgate.netanr.fr In this compound, the hydroxyl moiety of the methanol group could potentially serve as a directing group, facilitating C-H activation at sterically accessible positions. Palladium-catalyzed C-H functionalization has been successfully applied to various arenes with trifluoromethylated olefins. nih.gov Similarly, rhodium-catalyzed C-H activation and annulation reactions have been developed for the synthesis of polysubstituted naphthalenes. researchgate.net These methodologies offer a means to introduce new carbon-carbon and carbon-heteroatom bonds onto the naphthalene core, bypassing the need for pre-functionalized starting materials.

Transition Metal-Catalyzed Transformations of this compound and its Derivatives

Transition metal catalysis provides a versatile platform for the elaboration of the this compound framework.

Cross-Coupling Reactions for Naphthalene Core Elaboration

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable methods for the formation of C-C bonds and the construction of complex molecular architectures. These reactions are well-suited for the derivatization of halogenated trifluoromethylnaphthalene precursors. For instance, a bromo-substituted derivative of this compound could readily participate in Suzuki-Miyaura coupling with a wide range of boronic acids to introduce new aryl or vinyl substituents. thieme-connect.deresearchgate.netmdpi.com The reaction conditions are generally mild and tolerant of various functional groups.

Similarly, the Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable handles for further transformations. wikipedia.orgnih.govorganic-chemistry.org The coupling of a halogenated trifluoromethylnaphthalene with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, would proceed under mild conditions. organic-chemistry.org These cross-coupling strategies offer a powerful means to systematically modify the naphthalene core and explore structure-activity relationships.

Catalytic Hydrogenation and Dearomatization Pathways

The hydrogenation of the naphthalene core can lead to either partially saturated (tetralin) or fully saturated (decalin) derivatives. The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of the hydrogenation. Catalytic hydrogenation of naphthalenes to tetralins can be achieved using various catalysts, including nickel, palladium, and ruthenium-based systems. mdpi.comnih.gov The selective hydrogenation of one of the two rings is a key challenge. For substituted naphthalenes, the regioselectivity of hydrogenation can often be directed by the existing substituents. In the case of this compound, the electron-deficient ring bearing the trifluoromethyl group may be more resistant to hydrogenation under certain conditions, potentially allowing for the selective reduction of the other ring. Amide-directed asymmetric hydrogenation of nonsymmetrical naphthalenes with a ruthenium catalyst has been reported to proceed with high enantioselectivity. dicp.ac.cn

Dearomatization reactions offer a pathway to transform the planar aromatic naphthalene system into three-dimensional cyclic structures. nih.govresearchgate.netnih.govresearchgate.net Palladium-catalyzed asymmetric dearomatization of naphthalene derivatives has been shown to produce benzocarbazole derivatives in high yields and enantioselectivities. nih.gov For electron-deficient naphthalenes, photoredox-catalyzed intermolecular hydroalkylative dearomatization provides a route to multi-substituted 1,2-dihydronaphthalenes. researchgate.netdocumentsdelivered.com These methods open up avenues for the synthesis of novel, complex molecules derived from the this compound scaffold.

Other Metal-Mediated or Organocatalytic Conversions

While specific literature detailing a broad range of metal-mediated or organocatalytic conversions of this compound is not extensively available, the reactivity of its functional groups—a primary benzylic alcohol and a trifluoromethyl-substituted naphthalene core—suggests several potential derivatization pathways. These transformations are predicated on well-established catalytic systems for similar substrates. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of both the naphthalene ring and the hydroxymethyl group.

One of the primary reactions the hydroxymethyl group can undergo is oxidation to the corresponding aldehyde, 2-(trifluoromethyl)naphthalene-4-carbaldehyde. Various metal-based catalysts are effective for the oxidation of benzylic alcohols. For instance, copper-catalyzed oxidation reactions of primary benzyl alcohols to their corresponding aldehydes have been reported to proceed with high yields under mild conditions, utilizing molecular oxygen or air as the oxidant. researchgate.net Ruthenium complexes are also well-established catalysts for the oxidation of alcohols.

The naphthalene core of this compound is a candidate for C-H functionalization reactions, which are powerful tools for the late-stage modification of complex molecules. Ruthenium-catalyzed C-H functionalization, for example, has been used for the modular synthesis of multifunctional naphthalenes. rsc.org Such a strategy could potentially be applied to introduce additional substituents onto the naphthalene ring of the target molecule.

Palladium-catalyzed cross-coupling reactions are another viable route for the derivatization of naphthalene systems. Although these reactions typically require a halide or triflate functional group, the presence of a trifluoromethyl group has been shown to increase the reactivity of some heterocyclic cores towards palladium-catalyzed couplings. nih.gov

Organocatalysis offers a metal-free alternative for the transformation of this compound. The benzylic alcohol moiety can be a substrate for organocatalyzed Friedel-Crafts type reactions, where it can act as an electrophile in the presence of an electron-deficient aryl boronic acid catalyst to alkylate electron-rich arenes and heteroarenes. researchgate.net Furthermore, organocatalytic esterification, using organic acids as catalysts, presents a sustainable method for converting the alcohol to its corresponding esters. rsc.org

The following table summarizes potential metal-mediated and organocatalytic conversions of this compound based on analogous chemical systems.

Reaction Type Catalyst/Reagent Potential Product Reaction Conditions (based on analogous systems) Yield (based on analogous systems)
Oxidation Copper Pyrithione / O₂2-(Trifluoromethyl)naphthalene-4-carbaldehydeMild conditionsHigh (up to 98%)
C-H Functionalization Ruthenium complex / Alkyl bromide / OlefinSubstituted this compoundNot specifiedGood
Friedel-Crafts Alkylation Pentafluorophenylboronic acid / Arene4-(Arylmethyl)-2-(trifluoromethyl)naphthaleneMild conditionsNot specified
Esterification Tartaric acid / Carboxylic acid2-(Trifluoromethyl)naphthalen-4-ylmethyl esterNot specifiedNot specified

Table 1: Potential Metal-Mediated and Organocatalytic Conversions of this compound

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Trifluoromethyl Naphthalene 4 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling patterns, and connectivity, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 2-(Trifluoromethyl)naphthalene-4-methanol would be expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The aromatic region would likely show complex splitting patterns due to the coupling between adjacent protons on the naphthalene (B1677914) ring. The electron-withdrawing trifluoromethyl group and the hydroxymethyl group would influence the chemical shifts of the nearby aromatic protons. The methylene protons of the -CH₂OH group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound:

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic-H 7.5 - 8.5 Multiplet
CH₂ ~4.8 Singlet/Doublet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The naphthalene core would display signals in the aromatic region (typically 120-140 ppm). The carbon atom attached to the trifluoromethyl group would show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms, and its chemical shift would be significantly influenced by the strong electron-withdrawing nature of the CF₃ group. The carbon of the methylene group (-CH₂OH) would be expected in the aliphatic region, likely around 60-65 ppm.

Expected ¹³C NMR Data for this compound:

Carbon Expected Chemical Shift (ppm)
Aromatic-C 120 - 140
C-CF₃ 125 - 135 (quartet)
CF₃ ~124 (quartet)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal, typically in the range of -60 to -65 ppm relative to a standard like CFCl₃, is characteristic of a CF₃ group attached to an aromatic ring.

Expected ¹⁹F NMR Data for this compound:

Fluorine Group Expected Chemical Shift (ppm) Expected Multiplicity

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling relationships between protons, helping to trace the connectivity of the protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the positions of the trifluoromethyl and methanol substituents on the naphthalene ring by observing correlations between the methylene protons and the aromatic carbons, as well as between the aromatic protons and the trifluoromethyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-C stretching vibrations of the naphthalene ring would be observed in the 1400-1600 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching of the CF₃ group would also be Raman active.

Expected Vibrational Frequencies for this compound:

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch 3200-3600 (broad)
Aromatic C-H Stretch 3000-3100 3000-3100
Aromatic C=C Stretch 1400-1600 1400-1600
C-F Stretch 1100-1300 (strong) 1100-1300

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.

Molecular Weight Determination: The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. For this compound (C₁₂H₉F₃O), the expected exact mass would be approximately 226.06 g/mol .

Fragmentation Pattern Analysis: Common fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), water (-H₂O), or the entire hydroxymethyl group (-CH₂OH). The trifluoromethyl group is generally stable, but fragmentation involving the loss of a fluorine atom or the entire CF₃ group might also be observed under certain conditions. The fragmentation of the naphthalene ring system would lead to a series of characteristic aromatic fragments.

Expected Mass Spectrometry Data for this compound:

Ion m/z (expected) Description
[M]⁺ 226 Molecular Ion
[M-OH]⁺ 209 Loss of hydroxyl radical
[M-H₂O]⁺ 208 Loss of water
[M-CH₂OH]⁺ 195 Loss of hydroxymethyl radical

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule. For this compound, with the molecular formula C12H9F3O, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.

This technique distinguishes the target compound from isomers or other compounds with the same nominal mass but different elemental compositions. In practice, techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide the necessary resolution and mass accuracy, often in the sub-ppm range, to confidently assign the elemental formula. researchgate.net The generation of high-resolution mass spectra is a crucial step in the characterization of novel compounds and the verification of synthesized materials. nih.gov

Table 1: Molecular Properties and Exact Mass of this compound

Property Value
Molecular Formula C12H9F3O
Molecular Weight (Nominal) 226.2 g/mol chemenu.com
Calculated Exact Mass 226.06055 Da
Common Ion Adducts (Calculated) [M+H]⁺: 227.06838 Da

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the analysis of complex mixtures, offering both separation and identification capabilities. chromatographyonline.com An LC-MS system would be highly effective for the analysis of this compound, especially in a mixture containing impurities, starting materials, or isomers.

The process involves two main stages:

Liquid Chromatography (LC): A solution containing the compound is injected into the LC system. The compound travels through a column packed with a stationary phase (e.g., C18). Based on its polarity and interaction with the stationary and mobile phases, this compound will be separated from other components in the mixture, eluting at a characteristic retention time.

Mass Spectrometry (MS): As the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. The MS detector provides mass information, confirming the presence of the compound by its mass-to-charge ratio. researchgate.net

The coupling of LC with high-resolution mass spectrometry (LC-HRMS) is particularly advantageous, providing both retention time data and highly accurate mass measurements for confident identification. osti.govnih.gov Tandem mass spectrometry (MS/MS) can further be employed to fragment the molecule, yielding a characteristic pattern that serves as a structural fingerprint, enhancing the certainty of identification. researchgate.netosti.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Analysis of Electronic Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. The spectrum of this compound is expected to be dominated by the naphthalene chromophore. Naphthalene and its derivatives exhibit strong ultraviolet absorption due to π-π* electronic transitions within the conjugated aromatic system. researchgate.net

The absorption spectrum of naphthalene typically displays several distinct bands. nist.gov The introduction of substituents like the trifluoromethyl (-CF3) group and the hydroxymethyl (-CH2OH) group can influence the energy of these transitions, potentially causing shifts in the absorption maxima (λmax) and changes in molar absorptivity. The electron-withdrawing nature of the -CF3 group and the presence of the -CH2OH group can perturb the π-electron system of the naphthalene rings. vulcanchem.com For related naphthalene derivatives, significant absorption is observed in the UV region, often with multiple bands corresponding to different electronic transitions. researchgate.netnih.govnih.gov

Table 2: Expected UV-Vis Absorption Characteristics for this compound

Spectral Feature Expected Wavelength Region Associated Transition
Primary Absorption Bands 220-350 nm π-π* transitions of the naphthalene ring system

Fluorescence Spectroscopy and Quantum Yield Determination (if applicable for related derivatives)

Many polycyclic aromatic hydrocarbons, including naphthalene derivatives, are known to exhibit fluorescence. nih.govresearchgate.net Fluorescence spectroscopy involves exciting a molecule at a specific wavelength within its absorption band and measuring the light it emits at a longer wavelength. This emission results from the molecule relaxing from an excited singlet electronic state (S1) back to the ground state (S0).

The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org Quantum yields range from 0 to 1 (or 0% to 100%), with higher values indicating more efficient fluorescence. wikipedia.org For naphthalene derivatives, the quantum yield can be influenced by molecular structure, solvent, temperature, and the presence of quenching agents like dissolved oxygen. researchgate.netresearchgate.net The determination of Φf is typically performed by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard under identical conditions. nist.gov While compounds with quantum yields of 0.10 are considered fluorescent, even lower values can be significant. wikipedia.orgfrontiersin.org

Table 3: Principles of Fluorescence Characterization

Parameter Description Method of Determination
Excitation Wavelength (λex) Wavelength used to excite the molecule, typically an absorption maximum. Selected from the UV-Vis absorption spectrum.
Emission Wavelength (λem) Wavelength of maximum fluorescence intensity. Determined from the fluorescence emission spectrum.
Stokes Shift The difference in energy (or wavelength) between the absorption and emission maxima. Calculated as (λem - λex).

X-ray Crystallography: Solid-State Structure Determination and Conformational Analysis (for related crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related crystalline naphthalene derivatives provides insight into the type of structural information that can be obtained. researchgate.netnih.gov

Should single crystals of this compound be grown, X-ray diffraction analysis would reveal:

Molecular Structure: Unambiguous confirmation of the atomic connectivity.

Conformational Details: The precise orientation of the hydroxymethyl and trifluoromethyl groups relative to the planar naphthalene ring system. nih.gov

Bond Lengths and Angles: High-precision measurements of all intramolecular distances and angles.

Intermolecular Interactions: The hydroxymethyl group is capable of forming hydrogen bonds, which would be key interactions directing how the molecules pack together in the crystal lattice. nih.gov Other interactions, such as π-π stacking between naphthalene rings, could also be identified. nih.govresearchgate.net

This detailed structural data is invaluable for understanding the compound's physical properties and for computational modeling studies. nih.gov

Table 4: Information Obtainable from X-ray Crystallography of a Related Derivative

Structural Parameter Example from a Naphthalene Derivative Crystal Structure
Crystal System & Space Group Triclinic, P-1 nih.gov
Unit Cell Dimensions a, b, c, α, β, γ nih.gov
Dihedral Angles Angle between the naphthalene plane and substituent groups. nih.gov
Hydrogen Bonding O-H···O interactions forming chains or dimers. nih.gov

Computational Chemistry and Theoretical Studies on 2 Trifluoromethyl Naphthalene 4 Methanol

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's stable three-dimensional arrangement and the distribution of its electrons. These calculations solve the Schrödinger equation, albeit in an approximate form for complex molecules, to yield valuable information about molecular stability, reactivity, and properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the ground-state properties of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy. For 2-(Trifluoromethyl)naphthalene-4-methanol, DFT is employed to perform geometry optimization, a process that locates the minimum energy conformation of the molecule. This optimized geometry corresponds to the most stable structure of the molecule in the gas phase.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. The final output provides precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial electronic properties such as the distribution of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. samipubco.com

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional is an approximation of the quantum mechanical exchange and correlation energies. For organic molecules containing aromatic systems and electronegative groups like trifluoromethyl, hybrid functionals are often employed. These functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X, incorporate a portion of the exact Hartree-Fock exchange, which generally improves the prediction of molecular geometries and energies. researchgate.netresearchgate.net

A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Pople-style basis sets, like 6-311++G(d,p), are commonly used for this type of analysis. researchgate.net The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, while diffuse functions (++) are important for accurately describing weakly bound electrons, which is relevant for molecules with heteroatoms like oxygen and fluorine.

Table 1: Common Exchange-Correlation Functionals and Basis Sets in DFT Studies

ComponentExamplesDescription
Exchange-Correlation Functional B3LYP, PBE0, M06-2X, CAM-B3LYPApproximates the exchange and correlation energy of the electrons. Hybrid functionals like B3LYP are often a good balance of accuracy and cost for organic molecules. researchgate.netnih.gov
Basis Set 6-31G(d), 6-311++G(d,p), aug-cc-pVDZA set of mathematical functions representing atomic orbitals. Larger basis sets with polarization (d,p) and diffuse (++) functions generally yield more accurate results. samipubco.comresearchgate.net

Spectroscopic Property Prediction and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of various molecular spectra. These theoretical spectra can be compared with experimental results to confirm molecular structures and to aid in the assignment of spectral peaks.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations determine the normal modes of vibration for the molecule. Each vibrational mode has a characteristic frequency, which can be correlated to peaks in the infrared (IR) and Raman spectra. cardiff.ac.uk The calculations also provide the IR intensity and Raman activity for each mode, which helps in predicting the appearance of the spectra. researchgate.net

For this compound, these calculations can predict the frequencies for key functional group vibrations, such as the O-H stretch of the methanol (B129727) group, the C-F stretches of the trifluoromethyl group, and the C-H and C=C stretching modes of the naphthalene (B1677914) ring. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and the choice of DFT functional. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Expected Spectral RegionDescription
O-H Stretch~3600 - 3400IRStretching of the hydroxyl bond in the methanol group.
Aromatic C-H Stretch~3100 - 3000IR/RamanStretching of the C-H bonds on the naphthalene ring.
C-F Stretch~1300 - 1100IRSymmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group.
Aromatic C=C Stretch~1600 - 1450IR/RamanStretching vibrations within the aromatic naphthalene core.

Note: The values in this table are illustrative and based on typical frequency ranges for these functional groups. Actual calculated values would be specific to the optimized geometry of the molecule.

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.net These calculations are performed on the DFT-optimized geometry.

For this compound, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted. The calculations can help in assigning the signals in experimental NMR spectra, especially for complex aromatic systems. The predicted shifts are sensitive to the electronic environment of each nucleus; for example, the electron-withdrawing trifluoromethyl group would be expected to deshield nearby carbon and hydrogen atoms, shifting their signals downfield. Calculations are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). huji.ac.il Solvent effects can also be incorporated into the calculations using continuum models, which can improve the accuracy of the predictions. liverpool.ac.uk

Table 3: Illustrative Predicted NMR Chemical Shifts

NucleusPositionPredicted Chemical Shift (ppm)Rationale
¹H-CH₂OH~4.5 - 5.0Protons adjacent to an oxygen atom and an aromatic ring.
¹HNaphthalene Ring~7.5 - 8.5Typical chemical shift range for aromatic protons.
¹³C-CF₃~120 - 130 (quartet)Carbon directly attached to three fluorine atoms, showing coupling to ¹⁹F.
¹³CNaphthalene Ring~120 - 140Chemical shifts are influenced by substituents (-CF₃, -CH₂OH).
¹⁹F-CF₃~ -60Typical range for aromatic trifluoromethyl groups. nih.gov

Note: These are estimated values for illustrative purposes. Actual GIAO calculations would provide specific shifts for each unique atom.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited-state properties of molecules. osti.gov It is used to predict electronic absorption spectra, such as UV-Vis spectra, by calculating the vertical excitation energies from the ground state to various excited states.

The output of a TD-DFT calculation provides a list of electronic transitions, their corresponding excitation energies (often expressed in nanometers), and their oscillator strengths. nih.gov The oscillator strength is a measure of the probability of a given transition and is related to the intensity of the absorption peak. For aromatic molecules like this compound, the lowest energy transitions are typically π → π* transitions associated with the naphthalene chromophore. These calculations can help interpret experimental UV-Vis spectra and understand the electronic structure of the molecule. nih.govosti.gov

Table 4: Representative TD-DFT Output for Electronic Transitions

Excited StateExcitation Energy (nm)Oscillator Strength (f)Major Contribution
S₁~3200.15HOMO → LUMO (π → π)
S₂~2800.85HOMO-1 → LUMO (π → π)
S₃~2500.50HOMO → LUMO+1 (π → π*)

Note: This table is a hypothetical representation of TD-DFT results for an aromatic molecule of this type.

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic architecture of this compound, particularly the distribution and energy of its molecular orbitals, is central to understanding its reactivity. The presence of a potent electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating hydroxymethyl (-CH2OH) group on the naphthalene framework creates a unique electronic environment that can be dissected through various computational analyses.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental indicators of chemical reactivity and kinetic stability.

For naphthalene and its derivatives, the HOMO is typically a π-orbital delocalized across the aromatic rings, representing the most available electrons for electrophilic attack. Conversely, the LUMO is a π*-orbital, indicating the most likely region to accept electrons in a nucleophilic attack. The substitution pattern on the naphthalene core significantly influences the energies of these orbitals.

In the case of this compound, the electron-withdrawing -CF3 group is expected to lower the energy of both the HOMO and LUMO, making the molecule a better electron acceptor. The hydroxymethyl group, being weakly electron-donating, would slightly raise these energy levels. The interplay of these substituents determines the final energy gap. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. Computational studies on analogous substituted naphthalenes suggest that such functionalization can effectively tune the electronic properties. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)Description
LUMO-1.5 to -2.5Primarily localized on the naphthalene ring system, with contributions from the trifluoromethyl group. Represents the electron-accepting ability.
HOMO-6.0 to -7.0Delocalized across the naphthalene π-system, with some influence from the hydroxymethyl group. Represents the electron-donating ability.
Energy Gap (ΔE)4.0 to 5.0Indicates the molecule's chemical reactivity and stability.

Note: The values in this table are illustrative and based on trends observed in related naphthalene derivatives. Specific computational calculations are required for precise values.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

For this compound, the MEP surface would likely show a significant region of negative electrostatic potential around the oxygen atom of the hydroxymethyl group, making it a prime site for electrophilic attack and hydrogen bonding interactions. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential. Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential. The aromatic protons and the regions above and below the naphthalene rings would also show varying degrees of electrostatic potential, influenced by the push-pull nature of the substituents. nih.gov

In this compound, NBO analysis would reveal the nature of the C-C, C-H, C-O, C-F, and O-H bonds in terms of their hybridization. The analysis would also quantify the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into antibonding orbitals of adjacent bonds. For instance, interactions between the oxygen lone pairs and the σ* orbitals of adjacent C-C and C-H bonds would be significant. The strong electron-withdrawing nature of the -CF3 group would lead to substantial polarization of the C-F bonds and influence the charge distribution across the entire naphthalene system. researchgate.net

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Local reactivity can be predicted using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, the Fukui functions would likely indicate that the carbon atoms of the naphthalene ring are susceptible to electrophilic attack, with the exact positions influenced by the directing effects of the substituents. The oxygen atom of the hydroxymethyl group would be a likely site for electrophilic attack.

Table 2: Illustrative Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value Range
Electronegativity (χ)-(EHOMO + ELUMO)/24.0 - 4.5 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.0 - 2.5 eV
Chemical Softness (S)1/η0.4 - 0.5 eV-1

Note: These values are estimations based on typical HOMO and LUMO energies for similar aromatic compounds.

Solvent Effects in Theoretical Calculations and Implicit/Explicit Solvation Models

Without published studies, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Advanced Applications of 2 Trifluoromethyl Naphthalene 4 Methanol in Materials Science and Synthetic Methodologies

Role as a Versatile Synthetic Intermediate

The presence of both a trifluoromethyl group and a hydroxymethyl group on the naphthalene (B1677914) scaffold endows 2-(trifluoromethyl)naphthalene-4-methanol with considerable versatility as a synthetic building block. These functional groups provide orthogonal handles for a variety of chemical transformations, enabling the construction of more complex and highly functionalized molecules.

Precursor for the Synthesis of Complex Fluorinated Naphthalene Derivatives

The hydroxymethyl group of this compound can be readily converted into a range of other functional groups, such as aldehydes, carboxylic acids, halides, and amines. These transformations open up pathways to a diverse array of complex fluorinated naphthalene derivatives. For instance, oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would provide an electrophilic site for nucleophilic additions or coupling reactions.

Furthermore, the trifluoromethyl group significantly influences the reactivity and properties of the naphthalene ring. Its strong electron-withdrawing nature can direct further electrophilic aromatic substitution reactions to specific positions on the ring, allowing for regioselective functionalization. The presence of the trifluoromethyl group is also known to enhance the metabolic stability and lipophilicity of molecules, which are desirable properties in the design of bioactive compounds. vulcanchem.com Synthetic strategies for creating trifluoromethyl-substituted naphthalenes often involve multi-step processes, highlighting the value of pre-functionalized building blocks like this compound. soton.ac.uk

Building Block for Polycyclic Aromatic Hydrocarbons with Specific Functionalization Patterns

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of interest for their unique electronic and optical properties, making them potential materials for organic electronics. nih.gov The synthesis of PAHs with specific functionalization patterns is crucial for tuning their properties and controlling their self-assembly into desired architectures.

This compound can serve as a valuable building block for the construction of larger PAHs. The hydroxymethyl group can be used to introduce linking moieties, enabling the coupling of the naphthalene unit to other aromatic systems through various cross-coupling reactions. The trifluoromethyl group, with its specific electronic and steric influence, can be strategically placed within the final PAH structure to modulate its electronic properties, solubility, and solid-state packing. The synthesis of polysubstituted naphthalenes can be achieved through various catalytic methods, and the functional groups on this compound make it a suitable candidate for such transformations. researchgate.net

Supramolecular Chemistry and Self-Assembly

The planar and aromatic nature of the naphthalene core, combined with the specific interactions introduced by the trifluoromethyl and hydroxymethyl groups, makes this compound an intriguing candidate for the design of supramolecular architectures.

Design of Naphthalene-Based Supramolecular Architectures (e.g., Naphthalene Diimides (NDIs) with Trifluoromethyl Groups)

Naphthalene diimides (NDIs) are a well-studied class of n-type organic semiconductors that readily self-assemble into ordered structures. acs.orgnih.gov The synthesis of NDIs typically involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. acs.org While direct synthesis of an NDI from this compound is not straightforward, this compound could be a precursor to a functionalized amine that is then incorporated into an NDI structure.

The introduction of trifluoromethyl groups onto the NDI core is a known strategy to enhance electron-accepting properties and improve air stability in organic field-effect transistors (OFETs). datapdf.comepa.govnih.gov A hypothetical NDI derivative incorporating a trifluoromethyl group would be expected to exhibit a lower-lying LUMO energy level, facilitating electron injection and transport. The design of chiral supramolecular architectures based on NDIs has also gained significant attention for applications in chiroptical materials. nih.govresearchgate.net

Properties of Selected Naphthalene Diimide (NDI) Derivatives
NDI DerivativeSubstituents on NDI CoreLUMO Energy Level (eV)Electron Mobility (cm²/V·s)Key Features
Unsubstituted NDINone-3.8 to -4.0up to 6.2High mobility but limited air stability
Dichloro-NDITwo Chlorine atoms-4.1 to -4.2up to 1.0Improved air stability
Tetrafluoro-NDIFour Fluorine atoms-4.540.1Strong electron acceptor, enhanced air stability datapdf.comepa.gov
Hypothetical CF₃-NDIOne Trifluoromethyl groupEstimated lower than -4.0-Expected strong electron-withdrawing effect and high stability

Influence of the Trifluoromethyl Group on Self-Assembly Directivity and Properties

The trifluoromethyl group can significantly influence the self-assembly of molecules through various non-covalent interactions, including dipole-dipole interactions, halogen bonding (F···H-C), and π-π stacking interactions. The strong dipole moment of the C-F bonds can lead to specific directional interactions that guide the formation of ordered supramolecular structures.

Studies on trifluoromethyl-substituted aromatic compounds have shown that the CF₃ group can alter the geometry of π-π stacking, often leading to slipped-stack arrangements rather than face-to-face stacking. mdpi.com This can have a profound impact on the electronic coupling between adjacent molecules and, consequently, on the charge transport properties of the resulting material. The presence of a trifluoromethyl group can also enhance the solubility of the molecule in certain organic solvents, which is an important consideration for solution-based processing of organic electronic devices.

Catalysis and Organocatalysis

While there is currently a lack of specific research on the application of this compound in catalysis, its molecular structure suggests potential in this area. The naphthalene ring system can serve as a scaffold for the construction of ligands for metal-catalyzed reactions. The hydroxymethyl group could be modified to introduce coordinating atoms, such as phosphorus or nitrogen, to create novel phosphine (B1218219) or amine ligands. The electronic properties of the naphthalene ring, modulated by the trifluoromethyl group, could influence the catalytic activity of the metal center.

In the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions, this compound could potentially serve as a precursor for new catalysts. mdpi.com For example, the hydroxymethyl group could be oxidized to a carboxylic acid or converted to an amine, which are common functional groups in organocatalysts. The chiral version of this compound, if synthesized, could be explored in asymmetric catalysis. The methylation of naphthalene with methanol (B129727) over zeolite catalysts is a known industrial process, indicating the reactivity of such systems. researchgate.netresearchgate.net Although not directly a catalyst in this case, it demonstrates the chemical transformations possible for such molecules.

Development as Ligands for Transition Metal Catalysis

The molecular architecture of this compound makes it a valuable precursor for the synthesis of specialized ligands for transition metal catalysis. The core utility of this compound lies in its combination of a rigid naphthalene backbone, a strongly electron-withdrawing trifluoromethyl (-CF₃) group, and a reactive hydroxymethyl (-CH₂OH) group.

The hydroxymethyl group serves as a crucial synthetic handle, allowing for straightforward chemical modification to introduce coordinating moieties. For instance, it can be converted into phosphine, amine, or N-heterocyclic carbene (NHC) functionalities, which are known to form stable and effective complexes with a wide range of transition metals.

The primary role of the 2-(trifluoromethyl)naphthalene (B1313535) scaffold is to modulate the electronic and steric properties of the resulting ligand. The -CF₃ group exerts a powerful electron-withdrawing effect, which can significantly alter the electron density at the metal center of a catalyst. This electronic tuning is critical for optimizing catalytic activity and selectivity in various transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. By modifying the electronic nature of the catalyst, ligands derived from this compound can influence reaction rates and control product distributions. The bulky and rigid naphthalene framework also provides a defined steric environment around the metal center, which can be exploited to achieve high levels of stereoselectivity in asymmetric catalysis.

Role in the Design of Organocatalysts for Specific Organic Transformations

In the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, this compound serves as a strategic building block for creating catalysts with tailored properties. The design of effective organocatalysts often relies on the precise arrangement of functional groups on a rigid scaffold to create a well-defined active site.

The naphthalene core of the molecule provides a robust and sterically defined platform. The hydroxymethyl group is the key site for introducing catalytically active functionalities. Through established synthetic transformations, this group can be converted into various moieties known to participate in common organocatalytic activation modes, including:

Hydrogen-bond donors: Conversion to thiourea (B124793) or squaramide derivatives allows for the activation of electrophiles through hydrogen bonding.

Brønsted acids/bases: Oxidation to a carboxylic acid or conversion to an amine group can provide acidic or basic sites for catalysis.

Iminium/enamine formation: Transformation into a primary or secondary amine (often incorporating a chiral element like proline) enables catalysis via iminium or enamine intermediates.

The trifluoromethyl group plays a critical role in modulating the catalyst's performance. Its strong electron-withdrawing nature can significantly increase the acidity of nearby hydrogen-bond donors or Brønsted acid groups, thereby enhancing their catalytic activity. This electronic influence is a key tool for fine-tuning the reactivity and selectivity of the final organocatalyst for specific transformations such as asymmetric Michael additions, aldol (B89426) reactions, or cycloadditions.

Functional Materials Development

Optoelectronic Materials (e.g., OLEDs, Photovoltaics)

The 2-(trifluoromethyl)naphthalene unit is a promising building block for the development of advanced functional materials for optoelectronic applications, particularly Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Naphthalene-based polymers are recognized as suitable materials for OLEDs, especially for emitting blue light. mdpi.com

The trifluoromethylnaphthalene core possesses intrinsic electronic properties that are highly desirable for these applications. The naphthalene ring system provides π-conjugation, which is essential for charge transport, while the trifluoromethyl group significantly influences the material's electronic characteristics. As a potent electron-withdrawing group, the -CF₃ moiety can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This tuning of frontier molecular orbitals is crucial for:

Improving charge injection/transport: Matching the energy levels of the material with those of the electrodes and adjacent layers in a device to facilitate efficient electron and hole transport.

Creating Donor-Acceptor (D-A) structures: The trifluoromethylnaphthalene unit can act as a potent acceptor moiety when combined with an electron-donating group. Such D-A systems are fundamental to the design of thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. Research on related structures has shown that a 3-(trifluoromethyl)phenyl decorated system can be used in OLEDs to achieve a maximum external quantum efficiency (EQE) of 12%. chemrxiv.org

Enhancing stability: Fluorinated organic materials often exhibit improved thermal and photochemical stability, leading to longer device lifetimes.

The hydroxymethyl group provides a convenient point for polymerization or for attaching the molecule to other functional units, enabling the creation of conjugated polymers, dendrimers, or small molecules with tailored properties for specific device architectures.

Table 1: Potential Roles of this compound Moieties in Optoelectronics
ComponentFunctionAdvantage in Device Performance
Naphthalene Coreπ-conjugated systemProvides charge transport pathways; acts as a blue-emitting fluorophore. mdpi.com
Trifluoromethyl (-CF₃) GroupElectron-withdrawing unitLowers HOMO/LUMO levels for better charge injection; enhances thermal and chemical stability. chemrxiv.org
Hydroxymethyl (-CH₂OH) GroupSynthetic handleAllows incorporation into polymers or other complex structures for solution processability and film formation.

Sensor Technologies and Molecular Recognition Materials

The inherent fluorescence of the naphthalene core makes this compound an excellent platform for designing chemosensors and molecular recognition systems. The principle of such sensors often involves linking a fluorescent signaling unit (a fluorophore) to a receptor unit that selectively binds a target analyte.

In this context, the 2-(trifluoromethyl)naphthalene moiety serves as the fluorophore. Its photophysical properties, such as emission wavelength and quantum yield, can be modulated by the electron-withdrawing -CF₃ group, which can also enhance the material's photostability. The hydroxymethyl group is the critical linkage point for attaching a receptor designed to bind a specific target, such as:

Metal ions (e.g., by attaching crown ethers or aza-macrocycles).

Anions (e.g., by attaching urea/thiourea groups or Lewis acidic centers).

Biomolecules (e.g., by attaching peptides or oligonucleotides).

The binding of the target analyte to the receptor unit induces a conformational or electronic change in the molecule, which in turn alters the fluorescence properties of the naphthalene fluorophore. This change, which can be a quenching ("turn-off" sensor) or enhancement ("turn-on" sensor) of fluorescence, provides a detectable signal for the presence of the analyte. The defined structure of the naphthalene platform ensures a reproducible and sensitive response.

Applications in Chemical Biology Research Tools (focused on synthetic utility and probe design)

Design of Molecular Probes and Photoaffinity Labels

The structure of this compound is well-suited for the construction of sophisticated chemical biology tools, particularly molecular probes and photoaffinity labels, which are used to identify and study the interactions of small molecules with proteins. nih.govspringernature.com

The molecule can be conceptually divided into three key components for probe design:

Scaffold/Reporter Group: The 2-(trifluoromethyl)naphthalene core serves as a rigid scaffold. The trifluoromethyl group can also function as a unique reporter for ¹⁹F NMR spectroscopy, a technique with a very low background signal in biological systems, allowing for clear detection of the probe's interactions. ljmu.ac.uk

Synthetic Handle: The hydroxymethyl group is the primary site for chemical modification. It allows for the attachment of both a photoreactive group and a linker to a bioactive molecule of interest.

Photoreactive Moiety: The synthetic handle can be used to introduce a photo-crosslinking group, such as a diazirine or benzophenone.

Table 2: Components of a Hypothetical Photoaffinity Probe Derived from this compound
Probe ComponentDerived FromFunction
Bioactive Molecule(External)Directs the probe to a specific protein target.
Photoreactive Group (e.g., Diazirine)Attached via -CH₂OH groupForms a covalent bond with the target protein upon UV irradiation. nih.gov
Scaffold & Reporter2-(Trifluoromethyl)naphthalene coreProvides a rigid structure and a ¹⁹F NMR handle for detection. ljmu.ac.uk
Enrichment Tag (e.g., Alkyne, Biotin)Attached via -CH₂OH groupFacilitates the isolation of the labeled protein-probe complex.

Precursors for Structure-Activity Relationship (SAR) Studies in Synthetic Chemical Biology

In the field of synthetic chemical biology, the systematic exploration of the structure-activity relationship (SAR) is fundamental to the development of novel therapeutic agents and chemical probes. The compound this compound serves as a highly valuable starting scaffold for such studies. Its unique structural features, namely the rigid naphthalene core, the electron-withdrawing trifluoromethyl group, and the reactive hydroxymethyl moiety, provide an excellent platform for the generation of diverse chemical libraries. These libraries of analogous compounds can then be screened for biological activity, allowing researchers to elucidate the molecular features essential for a desired pharmacological effect.

The trifluoromethyl group at the 2-position is of particular importance. This functional group is known to enhance several key properties of drug candidates, including metabolic stability and membrane permeability. Its strong electron-withdrawing nature can also influence the binding affinity of the molecule to its biological target. The naphthalene scaffold itself is a common motif in many biologically active compounds, known to participate in various interactions with biomolecules. nih.gov

The strategic placement of the hydroxymethyl group at the 4-position offers a convenient handle for a wide array of chemical modifications. This versatility allows for the systematic alteration of the molecule's steric and electronic properties, which is the cornerstone of SAR studies. By modifying this functional group, chemists can probe the specific interactions between the compound and its biological target, leading to the optimization of potency and selectivity.

Synthetic Strategies for Derivatization

The hydroxymethyl group of this compound can be readily transformed into a variety of other functional groups, enabling the exploration of a broad chemical space. Key synthetic transformations include:

Etherification: The hydroxyl group can be converted into a diverse range of ethers. This modification allows for the introduction of various alkyl, aryl, and heterocyclic moieties, which can probe for additional binding pockets or influence the compound's solubility and pharmacokinetic profile.

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters. This introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the incorporation of a wide variety of R groups, thereby altering the molecule's lipophilicity and steric bulk.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups open up further avenues for derivatization, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Conversion to Amines: The alcohol can be converted to an amine, allowing for the introduction of basic centers and the potential for salt formation, which can improve aqueous solubility.

Bioisosteric Replacement: The hydroxymethyl group can be replaced by other functional groups with similar steric or electronic properties, known as bioisosteres. This strategy is employed to fine-tune the compound's pharmacological properties.

Illustrative SAR Studies

To illustrate the application of this compound in SAR studies, we can consider a hypothetical screening campaign for a novel class of anticancer agents. The following data tables present plausible results from such a study, where the parent compound is systematically modified and the resulting analogs are tested for their cytotoxic activity against a cancer cell line.

Table 1: Ether Derivatives of this compound and their Hypothesized Anticancer Activity

Compound IDR Group (in -CH₂OR)Synthetic MethodHypothesized IC₅₀ (µM)Rationale for Modification
1 -H (Parent Compound)-> 50Starting point for SAR exploration.
1a -CH₃Williamson Ether Synthesis25.3Introduction of a small, lipophilic group.
1b -CH₂CH₃Williamson Ether Synthesis18.7Increased lipophilicity to potentially enhance cell penetration.
1c -CH(CH₃)₂Williamson Ether Synthesis35.1Introduction of steric bulk to probe binding pocket size.
1d -CH₂PhWilliamson Ether Synthesis8.2Addition of an aromatic ring for potential π-π stacking interactions.
1e -CH₂-c-C₃H₅Williamson Ether Synthesis12.5Introduction of a strained ring system to explore conformational effects.

Table 2: Ester Derivatives of this compound and their Hypothesized Anticancer Activity

Compound IDR Group (in -CH₂OC(O)R)Synthetic MethodHypothesized IC₅₀ (µM)Rationale for Modification
2a -CH₃Fischer Esterification15.8Introduction of a hydrogen bond acceptor.
2b -PhSteglich Esterification5.6Aromatic group to probe for additional binding interactions.
2c -C(CH₃)₃Acyl Chloride Esterification42.9Sterically demanding group to assess binding pocket constraints.
2d -CH₂CH₂COOHAnhydride Acylation22.4Introduction of a polar, acidic group to enhance solubility.
2e -NHCH₂PhCarbodiimide Coupling3.1Amide linkage to introduce hydrogen bond donor and aromatic moiety.

Table 3: Bioisosteric Replacements of the Hydroxymethyl Group and their Hypothesized Anticancer Activity

Compound IDBioisosteric ReplacementSynthetic MethodHypothesized IC₅₀ (µM)Rationale for Modification
3a -CHOOxidation (e.g., with PCC)9.7Introduction of a reactive aldehyde for potential covalent modification of the target.
3b -COOHOxidation (e.g., with KMnO₄)18.2Introduction of an acidic group to alter solubility and binding.
3c -CH₂NH₂Mitsunobu Reaction followed by reduction7.5Introduction of a basic center for potential salt bridge formation.
3d -CH₂FDeoxyfluorination28.1Fluorine as a bioisostere for the hydroxyl group to modulate electronic properties.
3e -CH₂CNNucleophilic Substitution11.3Introduction of a nitrile group as a potential hydrogen bond acceptor.

The data presented in these tables, while hypothetical, are based on established principles of medicinal chemistry and SAR. For instance, the introduction of an aromatic ring (as in compounds 1d , 2b , and 2e ) often leads to enhanced activity due to favorable interactions with aromatic amino acid residues in the target protein. Conversely, the introduction of excessive steric bulk (compounds 1c and 2c ) can be detrimental to binding. The conversion to an amine (3c ) or an aldehyde (3a ) can introduce new binding modes and potentially increase potency.

Concluding Remarks and Future Research Directions

Current Challenges and Limitations in the Chemistry of 2-(Trifluoromethyl)naphthalene-4-methanol

Despite its potential, the chemistry of this compound is not without its hurdles. A primary challenge lies in its synthesis. Achieving specific substitution patterns on the naphthalene (B1677914) core can be complex. The trifluoromethyl group is strongly deactivating and meta-directing, which can complicate regioselective functionalization through electrophilic aromatic substitution. vulcanchem.com This often necessitates multi-step synthetic sequences, beginning with pre-functionalized precursors, which can be inefficient and costly.

Another limitation is the potential for undesirable reactivity. While the trifluoromethyl group enhances thermal stability, the presence of multiple functional groups may lead to compatibility issues with certain reagents. vulcanchem.comst-andrews.ac.uk For instance, the use of highly reactive organometallic reagents for further derivatization might be hampered by side reactions. Furthermore, the inherent stability of the C-F bonds in the trifluoromethyl group makes its direct modification or removal a significant chemical challenge, limiting some avenues of structural diversification. The instability of some trifluoromethylating agents themselves, such as the transient CF₃⁻ anion, also presents a persistent challenge in developing synthetic methodologies. beilstein-journals.org

Emerging Synthetic Methodologies and Reactivity Profiles for Trifluoromethylated Naphthalenes

To overcome the aforementioned synthetic challenges, researchers are actively developing innovative methodologies. Recent advancements in transition-metal-catalyzed reactions are particularly promising. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and copper-catalyzed trifluoromethylation offer powerful tools for constructing the trifluoromethylated naphthalene core with greater precision. Moreover, rhodium(III)-catalyzed C–H bond activation and annulation strategies are emerging as a way to build complex heterocyclic systems fused to the naphthalene ring. acs.org

The use of fluoroform (HCF₃) as an inexpensive and abundant feedstock for the trifluoromethyl group is a significant step towards more sustainable synthetic routes. beilstein-journals.org Additionally, novel cyclization strategies, such as the [2+2+2] cycloaddition of diynes and triynes, provide alternative pathways to substituted naphthalenes that bypass the challenges of direct functionalization. Understanding the reactivity profile of the 2-(trifluoromethyl)naphthalene (B1313535) core is crucial; the strong electron-withdrawing nature of the CF₃ group significantly influences the electronic properties of the entire molecule, affecting the reactivity of other positions on the naphthalene ring. mdpi.comresearchgate.net

Opportunities in Advanced Materials Design and Supramolecular Systems through Targeted Functionalization

The unique properties of this compound make it an attractive building block for advanced materials. The naphthalene unit, with its large, planar π-system, is known to promote π-π stacking interactions, a key driver in the self-assembly of supramolecular structures. thieme-connect.comglobethesis.com By modifying the hydroxymethyl group, it is possible to introduce functionalities that can direct self-assembly through hydrogen bonding, halogen bonding, or other non-covalent interactions. thieme-connect.com

This targeted functionalization opens doors to creating novel materials with tunable optoelectronic properties. Analogous structures, such as naphthalene diimides (NDIs), have been successfully employed in the development of sensors, molecular switches, and organic field-effect transistors (OFETs). thieme-connect.comacs.org The introduction of the trifluoromethyl group can further enhance material properties by improving thermal stability and modulating electronic characteristics. vulcanchem.com There is significant opportunity to explore derivatives of this compound as components in:

Organic Light-Emitting Diodes (OLEDs): Potentially as hosts or emitters, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF) materials. rsc.org

Liquid Crystals: The rigid core and potential for tailored functionalization could lead to new liquid crystalline phases.

Functional Gels: Self-assembly into extended networks could produce stimuli-responsive gels for sensing or soft robotics. acs.org

Interdisciplinary Research Prospects for this compound Derivatives

The interdisciplinary appeal of this compound is substantial, particularly in medicinal chemistry and chemical biology. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with key differences: it is more lipophilic and metabolically stable, properties that are highly desirable in drug design. vulcanchem.comresearchgate.net The hydroxymethyl group provides a convenient attachment point for linking the molecule to other pharmacophores or for developing prodrug strategies. vulcanchem.com

Future interdisciplinary research could focus on several key areas:

Drug Discovery: Derivatives could be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. vulcanchem.com The naphthalene scaffold itself is a privileged structure found in many bioactive compounds.

Chemical Probes: The inherent fluorescence of the naphthalene core, potentially modulated by the CF₃ group and other substituents, could be harnessed to develop probes for bio-imaging or for sensing specific analytes.

Agrochemicals: Many modern agrochemicals incorporate fluorine to enhance their efficacy and stability. researchgate.net Derivatives of this compound could be investigated for potential herbicidal or pesticidal activities.

Biomedical Materials: Naphthalene-based supramolecular systems have been explored for drug delivery applications. globethesis.com Functionalized derivatives could self-assemble into nanoparticles or hydrogels for controlled release of therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(Trifluoromethyl)naphthalene-4-methanol, and how are they optimized for yield and purity?

  • Methodology : Multi-step synthesis often involves Friedel-Crafts alkylation or nucleophilic substitution to introduce the trifluoromethyl group, followed by hydroxylation at the 4-position. Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., Lewis acids like AlCl₃). Continuous flow reactors may enhance scalability and reduce side products .
  • Characterization : Techniques include NMR (¹H/¹³C, ¹⁹F for trifluoromethyl group), HPLC for purity, and mass spectrometry for molecular weight confirmation .

Q. How do researchers design toxicological studies to evaluate acute and chronic exposure risks for fluorinated naphthalene derivatives?

  • Experimental Framework : Follow systematic review protocols (e.g., ATSDR guidelines) with inclusion criteria for species (humans, lab mammals), exposure routes (oral, inhalation, dermal), and health outcomes (hepatic, renal, respiratory effects). Studies must address dose randomization, allocation concealment, and outcome reporting to minimize bias .
  • Data Collection : Use Table B-1 (Inclusion Criteria) to prioritize studies measuring systemic effects like body weight changes, organ toxicity, and mortality rates .

Q. What analytical methods are critical for assessing environmental persistence of this compound?

  • Environmental Monitoring : Employ gas chromatography-mass spectrometry (GC-MS) for air/water samples and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for soil/sediment. Biomonitoring in occupational populations uses urinary metabolites (e.g., hydroxylated derivatives) .

Advanced Research Questions

Q. How do computational models predict the metabolic pathways and bioactivation mechanisms of this compound?

  • In Silico Approaches : Use QSAR models to predict cytochrome P450-mediated oxidation sites. Molecular docking studies assess interactions with enzymes like CYP2E1, which may generate reactive intermediates (e.g., epoxides). Validate predictions with in vitro microsomal assays .
  • Contradiction Resolution : Conflicting data on metabolic stability may arise from species-specific enzyme expression. Cross-validate human hepatocyte data with rodent models .

Q. What strategies address conflicting toxicity data between in vitro and in vivo studies for fluorinated aromatic compounds?

  • Risk of Bias Assessment : Apply confidence ratings (High/Moderate/Low) based on study design rigor (e.g., randomization, blinding). For example, in vitro cytotoxicity may overpredict hepatotoxicity if metabolic activation is absent .
  • Evidence Integration : Use ATSDR’s 8-step framework (Problem Formulation to Hazard Identification) to weight high-confidence studies and resolve discrepancies .

Q. How does the trifluoromethyl group influence the compound’s reactivity in photochemical degradation or catalytic transformations?

  • Mechanistic Insights : The electron-withdrawing trifluoromethyl group enhances resistance to oxidation but increases susceptibility to nucleophilic aromatic substitution. UV irradiation studies show degradation products like 4-methoxy derivatives, tracked via LC-UV/Vis .
  • Comparative Analysis : Contrast with non-fluorinated analogs (e.g., 4-methylnaphthalene) to isolate electronic effects on reaction kinetics .

Q. What biomarkers are validated for detecting early-stage toxicological effects of this compound in biological systems?

  • Biomonitoring : Measure glutathione depletion (marker of oxidative stress) and urinary 8-hydroxy-2’-deoxyguanosine (DNA damage indicator). Correlate with histopathological findings in animal models .
  • Omics Integration : Transcriptomic profiling (RNA-seq) identifies upregulated stress-response genes (e.g., NRF2, HSP70) in exposed tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.